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Ammonium molybdenum oxide - 11098-84-3

Ammonium molybdenum oxide

Catalog Number: EVT-411526
CAS Number: 11098-84-3
Molecular Formula: H8MoN2O4
Molecular Weight: 196.01452
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Product Introduction

Overview

Ammonium molybdenum oxide, specifically ammonium heptamolybdate (NH4)6Mo7O244H2O(NH_4)_6Mo_7O_{24}\cdot 4H_2O, is a significant compound in the field of chemistry, particularly known for its applications in catalysis and materials science. This compound serves as a precursor for various molybdenum oxide catalysts and is utilized in the synthesis of molybdenum-based materials. Molybdenum oxides exhibit unique properties due to their ability to exist in multiple oxidation states, making them versatile for various industrial applications.

Source and Classification

Ammonium molybdenum oxide is primarily derived from molybdenite, a mineral that contains molybdenum disulfide. The extraction process involves roasting molybdenite to produce molybdenum trioxide, which is then reacted with ammonium hydroxide to form ammonium molybdate. This compound can be classified as an inorganic salt and falls under the category of transition metal compounds, specifically belonging to the group of molybdenum oxides.

Synthesis Analysis

Methods

  1. Sol-Gel Method: This method involves the hydrolysis of ammonium molybdate in the presence of citric acid, leading to the formation of molybdenum oxide nanoparticles. The process includes dissolving ammonium molybdate in de-ionized water, adding citric acid, and adjusting the pH before heating to obtain a gel that is subsequently calcined to yield nanoparticles .
  2. Green Synthesis: Recent studies have explored environmentally friendly methods using plant extracts (e.g., Citrus sinensis) for reducing ammonium molybdate to form nanoparticles. This method not only synthesizes nanoparticles but also utilizes natural reducing agents, making it a sustainable approach .
  3. Solid-State and Wet Routes: These routes involve mixing ammonium molybdate with other metal nitrates (e.g., cobalt nitrate) either in solid form or as aqueous solutions, followed by calcination. The choice of route affects the morphology and properties of the final product .

Technical Details

The sol-gel method typically requires precise control over temperature and pH to ensure uniform particle size and crystallinity. For instance, heating at temperatures around 500°C for extended periods can enhance crystallinity while preventing particle agglomeration . In green synthesis, parameters like extract concentration and reaction time are crucial for optimizing nanoparticle characteristics .

Molecular Structure Analysis

Structure

Ammonium molybdenum oxide has a complex molecular structure characterized by octahedral coordination of molybdenum atoms surrounded by oxygen atoms. The general formula (NH4)6Mo7O24(NH_4)_6Mo_7O_{24} indicates that each formula unit contains seven molybdenum atoms coordinated by oxygen in various oxidation states.

Data

  • Molecular Weight: Approximately 1235.86 g/mol
  • Crystal Structure: Typically exhibits a monoclinic or triclinic arrangement depending on synthesis conditions.
  • X-Ray Diffraction Patterns: Characteristic peaks confirm the crystalline nature of synthesized materials, with typical sizes ranging from 15 to 25 nm .
Chemical Reactions Analysis

Reactions

Ammonium molybdenum oxide participates in various chemical reactions, particularly in catalytic processes:

  1. Decomposition Reaction: Upon heating, ammonium molybdate decomposes into molybdenum trioxide and ammonia:
    (NH4)6Mo7O24MoO3+NH3+H2O(NH_4)_6Mo_7O_{24}\rightarrow MoO_3+NH_3+H_2O
  2. Catalytic Reactions: Molybdenum oxides catalyze reactions such as the oxidation of methanol to formaldehyde, utilizing their unique electronic properties to facilitate reaction pathways efficiently .

Technical Details

The catalytic efficiency is influenced by factors such as particle size, surface area, and the presence of dopants like cobalt which can modify electronic properties and enhance catalytic activity .

Mechanism of Action

The mechanism through which ammonium molybdenum oxide functions in catalytic applications typically involves:

  1. Adsorption: Reactants adsorb onto the surface of the catalyst.
  2. Activation: The catalyst facilitates bond breaking and formation through its active sites.
  3. Desorption: Products are released from the catalyst surface.

Data from studies indicate that varying temperatures significantly affect reaction rates and product yields, highlighting the importance of optimizing operational conditions for specific catalytic processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a pale yellow or white crystalline powder.
  • Solubility: Soluble in water; solubility varies with temperature.
  • Melting Point: Decomposes before melting at high temperatures.

Chemical Properties

  • Stability: Generally stable under normal conditions but decomposes upon heating.
  • Oxidation States: Exhibits multiple oxidation states (+4, +6) which contribute to its reactivity.
  • Reactivity: Reacts with acids to form soluble molybdates; can also react with reducing agents under specific conditions.

Relevant data from characterization studies show that particle size influences both physical properties and reactivity, with smaller nanoparticles often exhibiting enhanced catalytic activity due to higher surface area-to-volume ratios .

Applications

Ammonium molybdenum oxide has several significant scientific applications:

  1. Catalysis: Used extensively in chemical industries for reactions such as hydrocarbon oxidation and formaldehyde production.
  2. Gas Sensing: Molybdenum oxide nanoparticles are employed in sensors for detecting gases like ammonia and nitrogen dioxide due to their sensitivity at elevated temperatures .
  3. Energy Storage: Investigated for use in supercapacitors and batteries due to their ability to transition between oxidation states effectively .
  4. Biological Applications: Explored for antifungal properties when synthesized through green methods using plant extracts .
Synthesis and Fabrication Methodologies

Chemical Precipitation Techniques for Hydrated Molybdenum Oxides

Chemical precipitation represents a cornerstone methodology for synthesizing hydrated molybdenum oxides from ammonium molybdate precursors. This approach leverages pH-controlled crystallization to achieve precise stoichiometric control. A prominent industrial method involves phosphate-assisted precipitation, where soluble ammonium molybdate reacts with mineral acids (e.g., sulfuric or nitric acid) and phosphate anions in aqueous media. This process selectively precipitates hydrated molybdenum oxides while co-precipitating cationic impurities (e.g., iron, calcium, magnesium) as insoluble phosphates, effectively purifying the product [2]. The chemical equilibrium governing this reaction can be summarized as:

$$(NH4)2MoO4 + H2PO4^- + 2H^+ \rightarrow MoO3·nH2O \downarrow + NH4H2PO4$$

Temperature modulation during precipitation critically determines the degree of hydration and particle morphology. Research demonstrates that reaction temperatures maintained at 80°C yield amorphous hydrated oxides with high surface reactivity, whereas lower temperatures (25-50°C) produce crystalline hydrates [4]. Post-precipitation aging further refines crystallinity, enabling phase-pure α-MoO₃ formation after calcination.

Ethylene glycol-mediated precipitation offers enhanced morphological control. When ethylene glycol reacts with ammonium molybdate tetrahydrate at 120°C, it facilitates controlled dehydration, yielding blue intermediates that transform into orthorhombic α-MoO₃ upon sintering. The ethylene glycol volume ratio significantly impacts molybdenum conversion efficiency, with optimal precipitation observed at a 1:5 glycol-to-molybdate ratio (64.2% yield) [4].

Table 1: Precipitation Parameters for Hydrated Molybdenum Oxide Synthesis

Precipitation MethodOptimal pHTemperatureReaction TimeProduct Characteristics
Phosphate-assisted1.0-2.080°C1-2 hoursHigh-purity amorphous MoO₃·nH₂O
Ethylene glycol-mediatedNot applicable120°C40 minutesBlue intermediate → α-MoO₃ after calcination
Hydrothermal (acidic)1.0180°C16 hoursHexagonal h-MoO₃ → Orthorhombic α-MoO₃

Electrochemical Reduction Methods Using Organic Media

Electrochemical reduction in organic electrolytes enables precise tuning of molybdenum oxide nanostructures through manipulation of reduction potentials and interfacial kinetics. Non-aqueous electrolytes—including acetonitrile, N-methylpyrrolidone (NMP), and dimethyl sulfoxide (DMSO)—dissolve ammonium molybdate precursors and facilitate controlled electron transfer without competitive hydrogen evolution. This environment permits lower reduction overpotentials compared to aqueous systems, yielding uniform nanoparticles with narrow size distributions (20-30 nm) [1] [3].

Key to this methodology is the stabilizing surfactant integrated into the electrolyte. Aliquat HTA-1 (tricaprylmethylammonium chloride) forms micellar structures that template nanoparticle growth during cathodic reduction. Electrochemical studies reveal that reduction proceeds via a two-electron transfer mechanism, reducing Mo(VI) to Mo(IV) intermediates, which subsequently oxidize to MoO₃ upon air exposure. The resulting nanoparticles exhibit quantum confinement effects, evidenced by a characteristic absorption peak at 398 nm in UV-Vis spectroscopy [1].

Table 2: Electrochemical Parameters in Organic Media

Organic SolventSupporting ElectrolyteReduction Potential (V vs. Ag/AgCl)Particle Size (nm)Conductivity (S/cm)
AcetonitrileTetrabutylammonium perchlorate-0.75 to -0.9525 ± 31.2 × 10⁻³
N-methylpyrrolidoneLithium perchlorate-0.85 to -1.0530 ± 48.7 × 10⁻⁴
Dimethyl sulfoxideSodium tetrafluoroborate-0.70 to -0.9022 ± 22.5 × 10⁻³

Combustion-Based Synthesis for Direct Reduction to Elemental Molybdenum

Combustion synthesis utilizes exothermic redox reactions between ammonium molybdate and organic fuels to achieve direct reduction to metallic molybdenum or its sub-oxides. This approach circumvents multi-step calcination processes, enabling single-step powder production. Glycine and urea serve as effective fuels due to their high exothermicity upon oxidation, generating in-situ temperatures exceeding 1000°C [8]. The combustion reaction follows:

$$(NH4)6Mo7O{24} + \text{CH}2(\text{NH}2)\text{COOH} \rightarrow 7\text{Mo} + 6\text{NH}3 + 7\text{CO}2 + 14\text{H}_2\text{O}$$

Reaction atmosphere critically determines the final product phase. Inert atmospheres (argon/nitrogen) favor metallic molybdenum formation, whereas oxygen-lean conditions produce MoO₂ intermediates. The self-propagating combustion wave ensures rapid reaction kinetics (<60 seconds), yielding porous agglomerates with high sinterability. Subsequent thermal treatment at 550°C in reducing atmospheres (e.g., 5% H₂/Ar) eliminates residual carbon contaminants while preserving the powder's nanostructured morphology [6].

Phase evolution during combustion synthesis reveals sequential transformations: amorphous hydrated oxides → metastable hexagonal MoO₃ (h-MoO₃) → orthorhombic α-MoO₃ → sub-stoichiometric MoO₂ → elemental molybdenum. In-situ X-ray diffraction confirms that the h-MoO₃-to-α-MoO₃ transition occurs irreversibly at 350°C, while MoO₂ formation initiates at 600°C under reducing conditions [6].

Surfactant-Assisted Morphological Control in Nanoparticle Synthesis

Surfactants enable atomic-level architectural control over molybdenum oxide nanostructures by modulating interfacial energies and colloidal stability. Cationic surfactants (e.g., cetyltrimethylammonium bromide) promote anisotropic growth through selective facet adsorption, yielding nanorods and nanobelts. Conversely, non-ionic surfactants (e.g., oleylamine, polyethylene glycol) facilitate isotropic growth, producing spherical nanoparticles with tunable diameters (10-100 nm) [4] [7].

Ethylene glycol acts as both solvent and morphology-directing agent in hydrothermal syntheses. At pH 1 and 180°C, it templates orthorhombic MoO₃ nanorods with aspect ratios >20:1. Sintering temperature further refines morphology: 300°C yields irregular nanoparticles, 500°C produces rice-shaped particles, and 700°C generates stacked nanosheets. Fourier-transform infrared spectroscopy confirms surfactant removal occurs above 300°C, evidenced by the disappearance of C-H stretching bands (2800-3000 cm⁻¹) and emergence of terminal Mo=O vibrations (995 cm⁻¹) [4].

Sulfur-doped molybdenum oxide nanorings represent a breakthrough in atomic-level structural engineering. Using oleylamine/oleyl alcohol mixtures and thiourea, solvothermal synthesis produces hierarchical ring-in-ring architectures with 0.5 nm thickness (Figure 1). Sulfur doping induces lattice distortion, transforming crystalline MoO₂ into amorphous nanorings. These exhibit full-spectrum light absorption due to localized surface plasmon resonance from oxygen vacancies, enabling photothermal applications [7].

Table 3: Surfactant-Mediated Morphological Outcomes

Surfactant SystemConcentration (mM)TemperatureMorphologyFeature SizeApplication Relevance
Sodium dodecyl sulfate10180°CNanorodsDiameter: 50-100 nmSupercapacitor electrodes
Oleylamine/Thiourea5 (Mo:S = 5:1)200°CNanoringsThickness: 0.5 nmPhotothermal transduction
Ethylene glycolNot applicable120°CLayered hexagonal prismsSide length: 15 µmCatalytic supports

Industrial-Scale Production via Ammonium Hydroxide Leaching and Calcination

Industrial-scale ammonium molybdenum oxide production integrates leaching, purification, and thermal decomposition to achieve metric-ton outputs. Ammonium hydroxide leaching extracts molybdenum from roasted molybdenite concentrates (MoS₂), dissolving impurities while forming soluble ammonium molybdate:

$$\text{MoS}2 + 6\text{NH}4\text{OH} + \frac{9}{2}\text{O}2 \rightarrow (\text{NH}4)2\text{MoO}4 + 2(\text{NH}4)2\text{SO}4 + 3\text{H}2\text{O}$$

Critical process parameters include leaching temperature (60-80°C), ammonium hydroxide concentration (8-12 M), and oxygen partial pressure (2-5 bar). These conditions maximize molybdenum extraction (>98%) while suppressing silica dissolution, a common impurity [6]. Subsequent solvent extraction or ion exchange removes residual copper and iron, achieving part-per-million impurity levels required for electronic-grade oxides.

Calcination dynamics dictate final oxide morphology and phase purity. Industrial rotary kilns decompose ammonium molybdate at 400-600°C via sequential endothermic steps: dehydration (100-150°C), deammoniation (200-350°C), and crystallization (400-550°C). Precise temperature profiling prevents particle agglomeration by avoiding the melting point of intermediate phases (e.g., ammonium dimolybdate melts at 300°C). Hydrothermally synthesized precursors require optimized calcination protocols; studies confirm that 550°C transforms metastable h-MoO₃ into phase-pure orthorhombic α-MoO₃ with optimal particle dispersion [6].

Table 4: Industrial Process Optimization Parameters

Production StageKey ParameterOptimal RangeEffect on Product
Ammonium hydroxide leachingTemperature60-80°CMaximizes Mo extraction, minimizes silica dissolution
NH₄OH concentration8-12 MPrevents ammonium polymolybdate precipitation
Oxygen pressure2-5 barAccelerates sulfide oxidation kinetics
Hydrothermal synthesispH1.0Ensures complete MoO₃ formation
Filling degree90%Optimizes pressure for uniform nucleation
CalcinationTemperature ramp rate5°C/minPrevents particle fracture and agglomeration
Final temperature550°CCompletes h-MoO₃ → α-MoO₃ transformation

Properties

CAS Number

11098-84-3

Product Name

Ammonium molybdenum oxide

IUPAC Name

azanium;molybdenum;oxygen(2-);hydrate

Molecular Formula

H8MoN2O4

Molecular Weight

196.01452

InChI

InChI=1S/Mo.H3N.H2O.O/h;1H3;1H2;/q;;;-2/p+1

InChI Key

XCOMAVCHADVANQ-UHFFFAOYSA-O

SMILES

[NH4+].O.[O-2].[Mo]

Canonical SMILES

[NH4+].O.[O-2].[Mo]

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